tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate
CAS No.: 1384430-28-7
Cat. No.: VC2580901
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate - 1384430-28-7](/images/structure/VC2580901.png)
Specification
CAS No. | 1384430-28-7 |
---|---|
Molecular Formula | C12H17N3O2 |
Molecular Weight | 235.28 g/mol |
IUPAC Name | tert-butyl N-[3-(1-methylpyrazol-4-yl)prop-2-ynyl]carbamate |
Standard InChI | InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)13-7-5-6-10-8-14-15(4)9-10/h8-9H,7H2,1-4H3,(H,13,16) |
Standard InChI Key | FFSHARXAZLGTOF-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC#CC1=CN(N=C1)C |
Canonical SMILES | CC(C)(C)OC(=O)NCC#CC1=CN(N=C1)C |
Introduction
Chemical Identity and Basic Properties
tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate is a pyrazole derivative characterized by its distinctive molecular structure containing a carbamate group, a pyrazole ring, and an alkyne linker. This compound is uniquely identified by its CAS registry number 1384430-28-7 and possesses a molecular formula of C₁₂H₁₇N₃O₂. With a molecular weight of 235.28 g/mol, this compound represents an important class of functionalized pyrazole derivatives.
The compound's chemical identity can be fully described through several standardized chemical identifiers, as presented in Table 1:
Identifier Type | Value |
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CAS Registry Number | 1384430-28-7 |
Molecular Formula | C₁₂H₁₇N₃O₂ |
Molecular Weight | 235.28 g/mol |
IUPAC Name | tert-butyl N-[3-(1-methylpyrazol-4-yl)prop-2-ynyl]carbamate |
Standard InChI | InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)13-7-5-6-10-8-14-15(4)9-10/h8-9H,7H2,1-4H3,(H,13,16) |
Standard InChIKey | FFSHARXAZLGTOF-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC#CC1=CN(N=C1)C |
Canonical SMILES | CC(C)(C)OC(=O)NCC#CC1=CN(N=C1)C |
PubChem Compound ID | 71755950 |
Table 1: Chemical identifiers for tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate
Structural Characteristics
Molecular Structure Analysis
The compound features several key structural elements that define its chemical behavior and potential applications:
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A tert-butyloxycarbonyl (Boc) protecting group (tert-butyl carbamate)
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A propargyl linker (prop-2-yn-1-yl group)
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A 1-methyl-1H-pyrazol-4-yl substituent
The presence of the Boc protecting group is particularly significant as it protects the amino functionality, making this compound potentially useful in synthetic organic chemistry and peptide synthesis applications. The propargyl linker introduces rigidity to the molecule while providing a site for potential click chemistry applications. The 1-methyl-1H-pyrazole ring represents a heterocyclic component that can participate in various chemical interactions including hydrogen bonding and π-stacking.
Key Functional Groups
The compound contains several reactive functional groups that contribute to its chemical behavior:
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The carbamate group (–NHCOO–) capable of forming hydrogen bonds
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The alkyne (–C≡C–) presenting potential for click chemistry and other addition reactions
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The pyrazole nitrogen atoms offering sites for coordination with metals and hydrogen bonding
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The N-methyl group on the pyrazole providing steric effects and modulating the electronic properties of the heterocycle
These structural features provide multiple reaction sites that can be exploited in organic synthesis and medicinal chemistry applications.
Related Compounds and Structural Relationships
Comparison with Similar Compounds
The target compound shares structural similarities with tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate (CAS: 796845-64-2), which has a molecular formula of C₉H₁₅N₃O₂ and a molecular weight of 197.23 g/mol . The key difference between these compounds is the presence of the propargyl (prop-2-yn-1-yl) linker in tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate, which introduces an additional three-carbon unit with a triple bond between the carbamate nitrogen and the pyrazole ring.
Table 2 presents a comparative analysis of these structurally related compounds:
Parameter | tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate | tert-Butyl (1-methyl-1H-pyrazol-4-yl)carbamate |
---|---|---|
CAS No. | 1384430-28-7 | 796845-64-2 |
Molecular Formula | C₁₂H₁₇N₃O₂ | C₉H₁₅N₃O₂ |
Molecular Weight | 235.28 g/mol | 197.23 g/mol |
Structural Distinction | Contains propargyl linker between carbamate and pyrazole | Direct attachment of carbamate to pyrazole |
SMILES | CC(C)(C)OC(=O)NCC#CC1=CN(N=C1)C | CC(C)(C)OC(=O)NC1=CN(N=C1)C |
Table 2: Comparison of tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate with related compound
Structure-Activity Relationships
The structural variations between these related compounds have significant implications for their chemical reactivity and potential applications:
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The propargyl linker in tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate introduces distance and rigidity between the carbamate and pyrazole moieties, potentially affecting binding interactions in biological systems.
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The triple bond provides an additional site for chemical derivatization through click chemistry and other alkyne-specific reactions, enhancing the compound's utility as a chemical building block.
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The extended conjugation resulting from the alkyne linkage may influence the electronic properties of the molecule, potentially altering its spectroscopic characteristics and reactivity patterns.
Chemical and Physical Properties
Physical State and Appearance
Based on the available data and structural characteristics, tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate is likely to exist as a crystalline solid under standard laboratory conditions. The presence of the tert-butyl group typically enhances the compound's solubility in organic solvents while limiting water solubility.
Reactivity Profile
The reactivity of tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate is predominantly determined by its functional groups:
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The Boc protecting group (tert-butyl carbamate) is susceptible to acidic cleavage, typically with trifluoroacetic acid (TFA) or HCl in dioxane, revealing the free amine functionality.
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The terminal alkyne group can participate in various reactions including:
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Copper-catalyzed azide-alkyne cycloadditions (CuAAC, "click chemistry")
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Sonogashira coupling with aryl or vinyl halides
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Hydration to form ketones
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Hydrogenation to form the corresponding alkane derivatives
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The pyrazole ring can undergo electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to more electron-rich heterocycles.
Applications and Research Context
Synthetic Applications
tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate serves as a valuable building block in organic synthesis and medicinal chemistry for several reasons:
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The protected amine functionality allows for selective manipulations of other reactive sites without affecting the amino group.
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The alkyne linker provides an opportunity for diversification through click chemistry and other alkyne-specific transformations.
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The pyrazole ring represents a privileged structure in medicinal chemistry, featured in numerous biologically active compounds and pharmaceuticals.
Analytical Considerations
Identification Methods
The identification and characterization of tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate can be performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the tert-butyl group (typically a singlet around 1.4-1.5 ppm), the methyl group on the pyrazole (around 3.8-4.0 ppm), and the pyrazole protons (typically between 7.0-8.0 ppm).
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¹³C NMR would reveal the carbonyl carbon of the carbamate (around 155-160 ppm), the alkyne carbons (typically 70-90 ppm), and the characteristic pyrazole carbon signals.
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Mass Spectrometry:
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The molecular ion peak would appear at m/z 235.28, corresponding to the molecular weight.
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Fragmentation patterns would likely show the loss of the tert-butyl group (loss of 57 mass units) and other characteristic fragmentations.
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Infrared Spectroscopy:
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Characteristic absorption bands would include the carbamate C=O stretch (approximately 1700 cm⁻¹), NH stretch (approximately 3300-3400 cm⁻¹), and C≡C stretch (approximately 2100-2200 cm⁻¹).
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